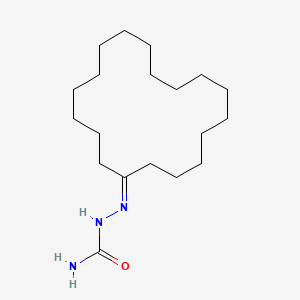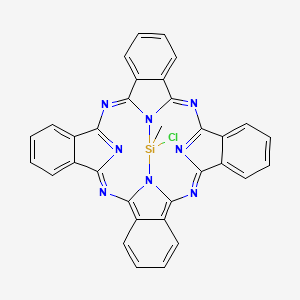
Methylsilicon(IV) phthalocyanine chlori
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsilicon(IV) phthalocyanine chloride is a silicon-based phthalocyanine compound with the empirical formula C33H19ClN8Si and a molecular weight of 591.10. This compound is known for its intense far-red absorption and emission features, making it distinct from other phthalocyanines . It is used in various scientific research applications due to its unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Methylsilicon(IV) phthalocyanine chloride typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic routes include:
Analyse Chemischer Reaktionen
Methylsilicon(IV) phthalocyanine chloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as sulphonation, can enhance the compound’s photostability and solubility.
Common reagents used in these reactions include chlorosulphonic acid for sulphonation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methylsilicon(IV) phthalocyanine chloride has a wide range of scientific research applications:
Photouncaging Techniques: Used in photouncaging techniques due to its far-red absorption and emission features.
Photothermal and Photoimmunotherapy: Employed in photothermal and photoimmunotherapy for cancer treatment.
Photovoltaics and Optoelectronics: Utilized in the development of photovoltaic cells and optoelectronic devices.
Photocatalysis: Applied in photocatalytic processes for environmental and industrial applications.
Wirkmechanismus
The mechanism of action of Methylsilicon(IV) phthalocyanine chloride involves its interaction with light, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and death. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment . The compound’s molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Methylsilicon(IV) phthalocyanine chloride is unique due to its hexacoordinated silicon(IV) center and the presence of two axial positions that can be readily functionalized . Similar compounds include:
Silicon(IV) phthalocyanine dichloride (SiPcCl2): Used as a precursor in the synthesis of various silicon phthalocyanine derivatives.
Bis-hydroxy silicon phthalocyanine (SiPc(OH)2): Another precursor used in the synthesis of silicon phthalocyanine compounds.
Phenyltrichlorosilane and Methyltrichlorosilane: Used in the synthesis of silicon phthalocyanine derivatives.
These compounds share similar structural features but differ in their specific functional groups and applications.
Eigenschaften
IUPAC Name |
38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19ClN8Si/c1-43(34)41-30-22-14-6-7-15-23(22)32(41)39-28-20-12-4-5-13-21(20)29(36-28)40-33-25-17-9-8-16-24(25)31(42(33)43)38-27-19-11-3-2-10-18(19)26(35-27)37-30/h2-17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHEIQCZVJYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19ClN8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746896 |
Source


|
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12118-97-7 |
Source


|
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
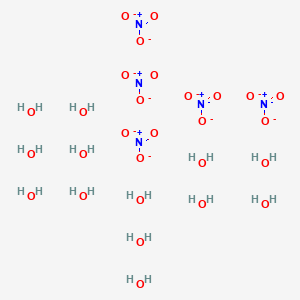
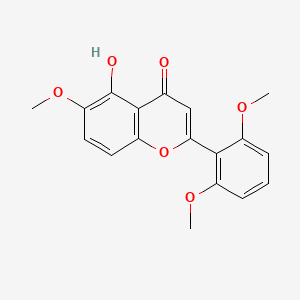
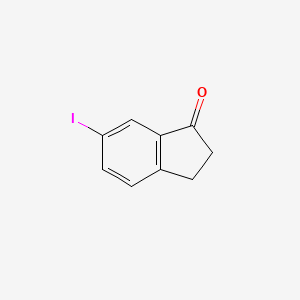

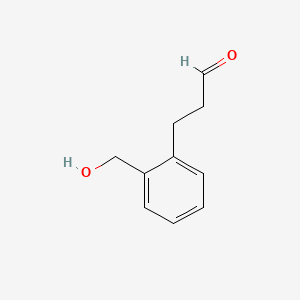
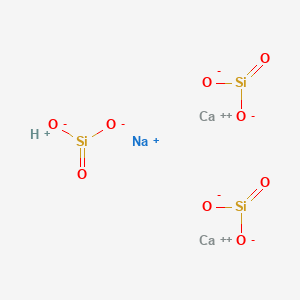
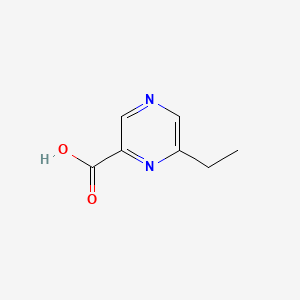
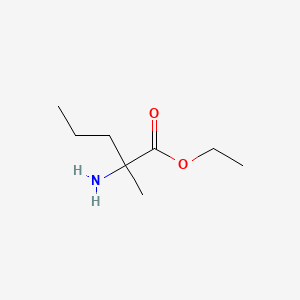
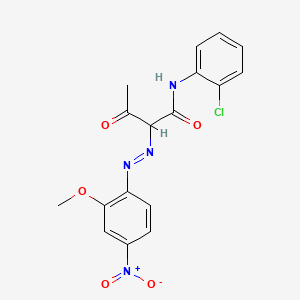

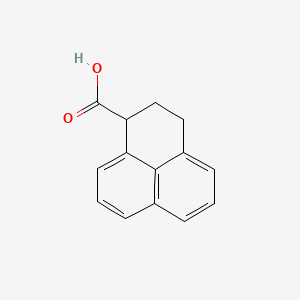
![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)
